([2-(Methylamino)ethyl]sulfonyl)benzene
Overview
Description
([2-(Methylamino)ethyl]sulfonyl)benzene: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with a sulfonyl group and a methylaminoethyl group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([2-(Methylamino)ethyl]sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 2-(methylamino)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: ([2-(Methylamino)ethyl]sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: ([2-(Methylamino)ethyl]sulfonyl)benzene is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the mechanisms of enzyme catalysis and inhibition .
Medicine: They are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of ([2-(Methylamino)ethyl]sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The methylaminoethyl group can interact with various biological pathways, modulating cellular functions .
Comparison with Similar Compounds
([2-(Amino)ethyl]sulfonyl)benzene: Similar structure but with an amino group instead of a methylamino group.
([2-(Ethylamino)ethyl]sulfonyl)benzene: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness: ([2-(Methylamino)ethyl]sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and methylaminoethyl groups allows for diverse interactions with biological targets and chemical reagents .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLTCZCXLHCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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